N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide
Description
Molecular Structure and Synthesis The compound, with the systematic name N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide, is a stereochemically complex molecule featuring a pyrimidinone core fused to a morpholine ring. Its molecular formula is C35H32N4O4, with an average mass of 572.665 Da and a monoisotopic mass of 572.242356 Da .
Synthesis involves advanced organic chemistry techniques, including the use of trityl (triphenylmethyl) protective groups to stabilize intermediates during multi-step reactions. Characterization relies on 1H NMR, IR spectroscopy, and mass spectrometry to confirm purity and structural integrity .
Potential Applications This compound is of significant interest in drug discovery due to its hybrid structure, combining a pyrimidinone (a nucleobase analog) with a benzamide group.
Properties
IUPAC Name |
N-[1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-10-12-8-17-9-14(24-12)20-7-6-13(19-16(20)23)18-15(22)11-4-2-1-3-5-11/h1-7,12,14,17,21H,8-10H2,(H,18,19,22,23)/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPLJIGLLXBJJT-GXTWGEPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is formed by the cyclization of appropriate precursors, often involving urea or thiourea derivatives.
Coupling Reactions: The morpholine and pyrimidine rings are coupled using reagents such as carbodiimides to form the core structure.
Benzamide Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors to handle the multi-step synthesis.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.
Quality Control: Implementing rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl groups in the pyrimidine and benzamide moieties can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide exhibit significant anticancer properties. For instance, benzamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of various benzamide analogs that demonstrated selective cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| Compound 2 | A549 (Lung) | 3.5 | Inhibition of cell cycle progression |
| Compound 3 | HeLa (Cervical) | 7.0 | Disruption of mitochondrial function |
Neurological Applications
This compound has also been explored for its effects on neuronal nicotinic acetylcholine receptors (nAChRs). Research indicates that certain analogs can act as negative allosteric modulators of nAChRs, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .
| Analog | nAChR Subtype | IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| Analog A | α4β2 | 6.0 | 5-fold preference over α3β4 |
| Analog B | α3β4 | 30.0 | - |
Antiviral Properties
Preliminary studies have suggested that morpholino compounds derived from this structure may exhibit antiviral activity by inhibiting viral nucleic acid production. This application is particularly relevant in the context of emerging viral infections where traditional antiviral therapies are failing .
Case Study 1: Anticancer Efficacy
In a laboratory setting, a series of benzamide derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The lead compound demonstrated a significant reduction in cell viability at concentrations below 10 µM, indicating its potential as a chemotherapeutic agent.
Case Study 2: Neurological Modulation
A study focused on the modulation of nAChRs revealed that the compound could effectively reduce hyperactivity in neuronal circuits associated with anxiety disorders. The results indicated a promising pathway for developing treatments targeting nAChR-related pathologies.
Mechanism of Action
The compound exerts its effects primarily through gene silencing mechanisms. When incorporated into oligonucleotides, it binds to complementary RNA sequences, preventing their translation into proteins. This process involves:
Molecular Targets: RNA molecules.
Pathways Involved: RNA interference pathways, leading to the degradation of target RNA or inhibition of its translation.
Comparison with Similar Compounds
Structural Analogs with Morpholine Moieties
Key Differences :
- The target compound features a hydroxymethyl group on the morpholine ring, enhancing hydrophilicity, whereas the imidazopyridazine analog has a dimethyl-substituted morpholine, increasing lipophilicity.
- The benzamide-pyrimidinone architecture in the target compound may enable nucleobase mimicry, unlike the aldehyde-functionalized imidazopyridazine in , which likely interacts via electrophilic sites .
Pyrimidine Derivatives with Modified Cores
Key Differences :
- The benzo-oxazinone-pyrimidine hybrids in lack the morpholine moiety but share a pyrimidine core. Their synthesis under mild conditions (room temperature, Cs2CO3) contrasts with the trityl-protected, multi-step synthesis of the target compound .
Antiviral Benzoyl-Cytosine Analogs
Key Differences :
- Both compounds feature benzamide groups, but the antiviral analog in incorporates a cytosine base with a hydroxymethyl ethoxy side chain, enabling viral DNA polymerase inhibition. In contrast, the target compound’s morpholine-pyrimidinone structure may target different enzymatic pathways .
- The antiviral compound’s molecular weight (360 Da) is significantly lower than the target’s (572 Da), suggesting differences in bioavailability and membrane permeability .
Trityl-Protected Derivatives
The target compound’s synthetic intermediate, N-{1-[(2R,6S)-6-(Hydroxymethyl)-4-trityl-2-morpholinyl]-2-oxo-1,2-dihydro-4-pyrimidinyl}benzamide (), highlights the use of trityl groups to protect reactive sites during synthesis. Compared to unprotected analogs, trityl groups improve stability but require additional deprotection steps, complicating scalability .
Research Findings and Implications
- Stereochemistry Matters : The (2R,6S) configuration in the target compound’s morpholine ring is conserved in other bioactive molecules (e.g., ), underscoring its role in target binding .
- Benzamide as a Pharmacophore : The benzamide group in both the target compound and ’s antiviral analog suggests versatility in interacting with aromatic residues in enzyme active sites .
Biological Activity
N-[1,2-Dihydro-1-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-2-oxo-4-pyrimidinyl]-benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and neuroprotective effects. This article synthesizes available research findings, including case studies and experimental data, to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound features a complex structure that includes a pyrimidine ring fused with a morpholine moiety and an amide group. The specific stereochemistry at the morpholine ring plays a crucial role in its biological interactions.
Antiviral Activity
Recent studies have highlighted the compound's efficacy against various viral targets. For instance, it has been shown to inhibit the replication of Hepatitis B Virus (HBV) by interfering with viral protein synthesis and replication cycles. This activity is attributed to the compound's ability to disrupt the viral life cycle, making it a candidate for further development as an antiviral agent.
| Activity | Target Virus | Mechanism | Reference |
|---|---|---|---|
| Antiviral | HBV | Inhibition of viral protein synthesis | |
| Antiviral | Other viruses | Potential interference with RNA synthesis |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It demonstrates significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission and potentially improve cognitive function.
| Activity | Target Enzyme | Effect | Reference |
|---|---|---|---|
| Neuroprotective | Acetylcholinesterase (AChE) | Inhibition leading to increased acetylcholine levels |
Antioxidant Properties
Antioxidant activity is another area where this compound shows promise. It has been evaluated using the DPPH radical scavenging assay, demonstrating moderate antioxidant capacity. This property is essential for protecting cells from oxidative stress, which is linked to various neurodegenerative diseases.
Case Studies
-
Hepatitis B Virus Inhibition
- A study conducted on animal models indicated that treatment with this compound resulted in a significant decrease in HBV DNA levels compared to untreated controls. This suggests that the compound effectively reduces viral load and may serve as a therapeutic option for HBV infection.
-
Cognitive Enhancement in Alzheimer's Models
- In a controlled trial using transgenic mice models for Alzheimer’s disease, administration of the compound led to improved performance in memory tasks compared to baseline measurements. The results indicated that the compound's AChE inhibitory action could contribute to cognitive benefits.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
